molecular formula C12H15N5O5 B562773 Acyclovir-d4 N,O-Diacetate CAS No. 1189728-07-1

Acyclovir-d4 N,O-Diacetate

Cat. No.: B562773
CAS No.: 1189728-07-1
M. Wt: 313.306
InChI Key: VBHLKZHSCMQLTI-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acyclovir-d4 N,O-Diacetate is a deuterated form of Acyclovir, an antiviral drug widely used to treat infections caused by herpes simplex virus and varicella-zoster virus. The deuterated form, this compound, is primarily used in scientific research as a labeled compound to study metabolic pathways and for use in various analytical techniques.

Scientific Research Applications

Acyclovir-d4 N,O-Diacetate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Helps in studying the metabolic pathways of Acyclovir in biological systems through stable isotope labeling.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Acyclovir in the body.

    Industry: Employed in the development of new antiviral drugs and in quality control processes for existing medications.

Mechanism of Action

Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP). Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Analysis

Biochemical Properties

Acyclovir-d4 N,O-Diacetate interacts with various biomolecules in the body. It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This selective conversion lends specificity to the drug’s activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to decrease the growth and proliferation rate of cells and correlates with the upregulated levels of apoptosis-associated cytokine Caspase-3 . Moreover, it inhibits colony formation ability and cell invasion capacity of the cancer cells while enhancing the expression of E-cadherin protein in MCF7 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to acyclovir monophosphate by virally-encoded thymidine kinase after intracellular uptake . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, neurotoxicity developed with a delay of 24 to 48 hours after acyclovir peak serum concentrations . This delay could explain the wide range of acyclovir levels reported in similar cases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, Acyclovir (5 mg/kg) reduces viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is 15% oxidized to 9-carboxymethoxymethylguanine by alcohol dehydrogenase and aldehyde dehydrogenase and 1% 8-hydroxylated to 8-hydroxy-acyclovir by aldehyde oxidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir-d4 N,O-Diacetate involves the acylation of guanine derivatives. One common method includes the acylation of guanine to form N,N’-diacetylguanine using acetic anhydride (Ac2O). This intermediate is then condensed with 2-acetoxyethoxymethyl chloride in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) to yield N2,O-diacetylacyclovir .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Acyclovir-d4 N,O-Diacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form Acyclovir-d4 and acetic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.

    Substitution: The acetate groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in aqueous acidic or basic conditions.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products:

    Hydrolysis: Acyclovir-d4 and acetic acid.

    Substitution: Various substituted derivatives of Acyclovir-d4 depending on the nucleophile used.

Comparison with Similar Compounds

    Acyclovir: The parent compound, widely used as an antiviral medication.

    Ganciclovir: Another antiviral drug with a similar mechanism of action but used primarily for cytomegalovirus infections.

    Valacyclovir: A prodrug of Acyclovir with better oral bioavailability.

Uniqueness: Acyclovir-d4 N,O-Diacetate is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium atoms provide a distinct mass difference, aiding in the precise quantification and tracking of the compound in various systems .

Properties

IUPAC Name

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHLKZHSCMQLTI-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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